3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
Description
3-(2,6-Dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a bicyclic tertiary amine derivative featuring a 2,6-dichlorophenyl group and a conjugated methylidene moiety within the 8-azabicyclo[3.2.1]octane framework. The compound’s structural complexity arises from the rigid bicyclic core, which imposes steric constraints, and the electron-withdrawing dichlorophenyl substituent, which modulates electronic properties.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-11-9-12-5-6-13(10-11)20(12)17(21)8-7-14-15(18)3-2-4-16(14)19/h2-4,12-13H,1,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDLCAICXIDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps. One common method includes the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets. The azabicyclo octane scaffold is known to interact with various receptors and enzymes, potentially modulating their activity. The dichlorophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold is a common motif in bioactive molecules. Key analogs include:
3-(4-Methoxyphenyl)-1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Substituents : 4-Methoxyphenyl (electron-donating group) and methylene.
- Properties: The methoxy group enhances solubility compared to chlorinated analogs.
3-(3,4-Dimethylphenyl)-1-((1R,5S)-3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Substituents : 3,4-Dimethylphenyl (hydrophobic bulk) and methoxy.
- Properties : Increased hydrophobicity due to methyl groups may improve membrane permeability. Methoxy substitution alters electronic distribution compared to methylidene .
1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-Chloro-3-(Trifluoromethyl)phenyl)propan-1-one
Dichlorophenyl-Containing Analogs
(2E)-3-(2,6-Dichlorophenyl)-1-(4-Fluoro)prop-2-en-1-one
- Structure : Similar dichlorophenyl group but lacks the bicyclic core.
- Research Findings : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), attributed to the electron-withdrawing dichlorophenyl group enhancing membrane disruption .
BK63156: 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-Triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Research Findings and Implications
Electron-Withdrawing Groups : The 2,6-dichlorophenyl group in the target compound likely enhances electrophilicity and receptor-binding affinity compared to methoxy or methyl-substituted analogs .
Bicyclic Core Modifications : Methylidene (target compound) vs. methoxy () alters ring rigidity and electronic properties, impacting conformational stability .
Antimicrobial Potential: Dichlorophenyl-containing analogs exhibit notable antimicrobial activity, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one , with CAS number 2309776-58-5 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its mechanisms and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C17H19Cl2NO |
| Molecular Weight | 324.2 g/mol |
| CAS Number | 2309776-58-5 |
The compound is structurally related to azabicyclo compounds, which have been studied for their activity against various protozoal infections. Research indicates that derivatives of azabicyclo compounds exhibit significant antiprotozoal properties, particularly against Plasmodium falciparum and Trypanosoma brucei . These activities are often attributed to the ability of such compounds to interfere with the metabolic pathways of the parasites.
Antiprotozoal Activity
A study on azabicyclo derivatives demonstrated that certain compounds within this class exhibited potent antiplasmodial and antitrypanosomal activities in vitro. For instance, derivatives with specific substitutions showed IC50 values in the submicromolar range against P. falciparum (IC50 = 0.487–0.606 µM) and T. b. rhodesiense (IC50 = 0.647–1.19 µM) . The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance biological activity.
Dopamine Receptor Interaction
Additionally, research has focused on the interaction of similar compounds with dopamine receptors, particularly D2-like receptors. Compounds structurally akin to 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one have shown selective binding affinities for these receptors, suggesting a potential role in neuropharmacology .
Case Studies
- Antimalarial Efficacy : A comparative study assessed the efficacy of various azabicyclo derivatives against malaria strains, highlighting that compounds with a dichlorophenyl moiety exhibited enhanced activity compared to their non-chlorinated counterparts .
- Neuropharmacological Effects : In a neuropharmacological context, certain azabicyclo compounds have been evaluated for their potential in treating disorders linked to dopamine dysregulation, such as Parkinson's disease . The findings suggest that these compounds may modulate dopamine receptor activity, offering a therapeutic avenue for further exploration.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the 8-azabicyclo[3.2.1]octane core in this compound, and how can stereochemical control be achieved?
- Methodological Answer: Radical cyclization using n-tributyltin hydride and AIBN in toluene has been demonstrated for structurally similar azabicyclo derivatives, achieving >99% diastereocontrol . For this compound, allyl or substituted allyl precursors could be designed to leverage analogous radical intermediates. Stereochemical outcomes depend on substituent positioning and reaction temperature, as observed in azetidin-2-one cyclizations .
Q. Which analytical techniques are critical for confirming the structural integrity of the dichlorophenyl and methylidene moieties?
- Methodological Answer: High-resolution NMR (¹H/¹³C) is essential for resolving proton environments in the bicyclic system. For example, coupling constants in the azabicyclo[3.2.1]octane ring (e.g., axial vs. equatorial protons) can confirm stereochemistry . Mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) validate molecular weight and spatial arrangement, respectively .
Q. How should preliminary in vitro assays be designed to screen this compound for biological activity?
- Methodological Answer: Prioritize receptor-binding assays (e.g., radioligand displacement for CNS targets like σ or opioid receptors, given structural analogs ). Use HEK-293 or CHO-K1 cells transfected with target receptors. Include positive controls (e.g., haloperidol for σ receptors) and assess potency (IC₅₀) with dose-response curves .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., 2,6-dichlorophenyl) influence receptor-binding affinity compared to non-halogenated analogs?
- Methodological Answer: Conduct comparative SAR studies by synthesizing analogs with phenyl, para-chlorophenyl, and 2,6-dichlorophenyl groups. Use molecular docking to predict binding modes in receptor pockets (e.g., hydrophobic vs. halogen-bond interactions). Validate via competitive binding assays and thermodynamic profiling (e.g., ITC) .
Q. What strategies resolve contradictions in reported biological potency across different cell lines or assays?
- Methodological Answer: Systematically evaluate assay conditions:
- Cell permeability: Compare results in membrane-permeabilized vs. intact cells.
- Metabolic stability: Use liver microsomes to assess degradation rates.
- Off-target effects: Employ broad-panel screening (e.g., CEREP).
Discrepancies may arise from differential expression of metabolizing enzymes (e.g., CYP450 isoforms) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer: Perform in silico ADME prediction using tools like SwissADME or ADMETlab. Focus on metabolic "hotspots" (e.g., methylidene or ester moieties). For experimental validation, incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Q. What experimental approaches elucidate the role of the methylidene group in modulating pharmacokinetic properties?
- Methodological Answer: Synthesize analogs with saturated or substituted methylidene groups (e.g., cyclopropyl or hydroxyl). Compare logP values (via shake-flask method) and plasma protein binding (ultrafiltration). In vivo PK studies in rodents can correlate structural changes with clearance rates .
Data Contradiction Analysis
Q. How should conflicting data on diastereomeric excess (de) in synthetic routes be addressed?
- Methodological Answer: Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry). Use chiral HPLC or SFC to quantify de. If discrepancies persist, investigate solvent polarity effects (e.g., toluene vs. THF) or catalyst purity .
Q. Why might cytotoxicity profiles vary between prokaryotic and eukaryotic models?
- Methodological Answer: Test the compound in parallel assays (e.g., bacterial vs. mammalian cell lines). Assess membrane composition differences (e.g., gram-negative vs. eukaryotic lipid bilayers) and efflux pump activity. Include ATP-based viability assays (e.g., CellTiter-Glo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
